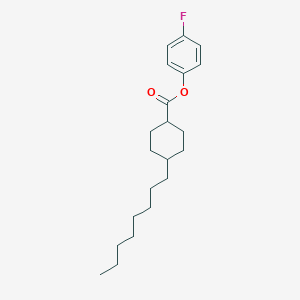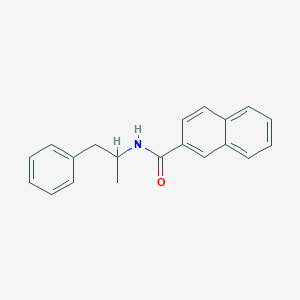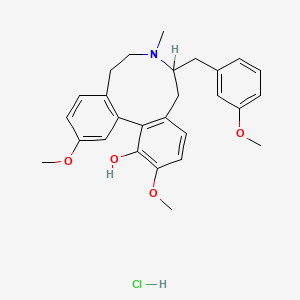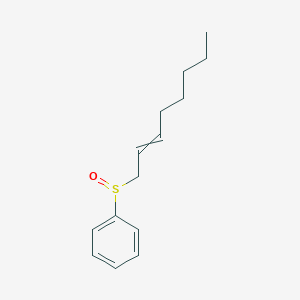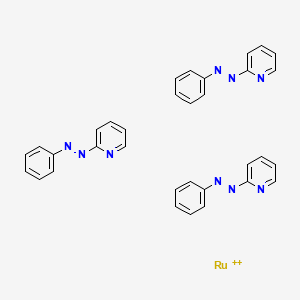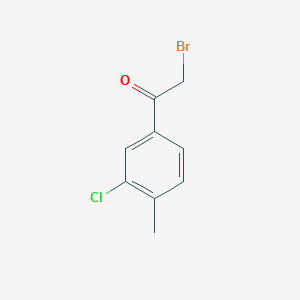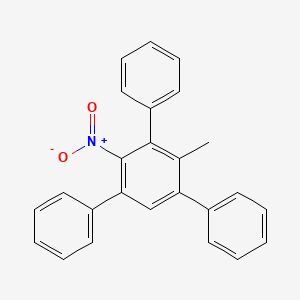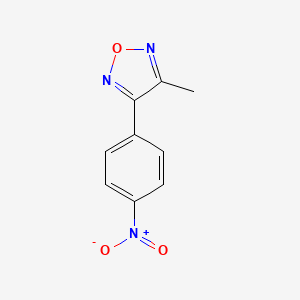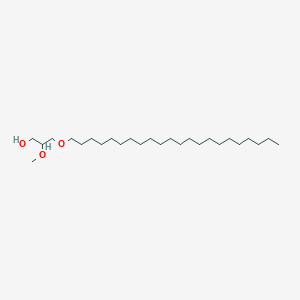
3-(Docosyloxy)-2-methoxypropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Docosyloxy)-2-methoxypropan-1-OL is an organic compound characterized by the presence of a long docosyl chain attached to a glycerol backbone This compound is notable for its unique structural features, which include a methoxy group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-2-methoxypropan-1-OL typically involves the esterification of docosanol with 2-methoxy-1,3-propanediol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Docosyloxy)-2-methoxypropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted ethers or esters.
Aplicaciones Científicas De Investigación
3-(Docosyloxy)-2-methoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mecanismo De Acción
The mechanism of action of 3-(Docosyloxy)-2-methoxypropan-1-OL involves its interaction with lipid membranes. The docosyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic nature allows it to stabilize cell membranes and enhance the delivery of hydrophobic drugs. The compound may also interact with specific molecular targets, such as membrane proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Glycerol monostearate: An ester of glycerol and stearic acid used as an emulsifier.
2-Methoxyethanol: A simple ether used as a solvent and chemical intermediate.
Uniqueness
3-(Docosyloxy)-2-methoxypropan-1-OL is unique due to its combination of a long aliphatic chain and a glycerol backbone with a methoxy group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Unlike simpler compounds like docosanol or glycerol monostearate, it offers enhanced functionality in stabilizing lipid membranes and facilitating drug delivery.
Propiedades
Número CAS |
84337-45-1 |
|---|---|
Fórmula molecular |
C26H54O3 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
3-docosoxy-2-methoxypropan-1-ol |
InChI |
InChI=1S/C26H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29-25-26(24-27)28-2/h26-27H,3-25H2,1-2H3 |
Clave InChI |
JKAFJJZTEQBXLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOCC(CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
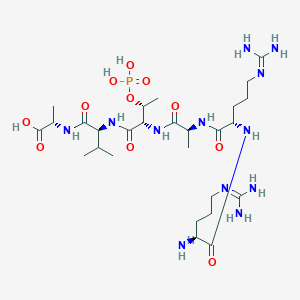
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
